N-But-2-ynyl-2-chloro-N-cyclopentylacetamide
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Overview
Description
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide is an organic compound with the molecular formula C11H16ClNO. This compound is characterized by the presence of a but-2-ynyl group, a chloro group, and a cyclopentylacetamide moiety. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide typically involves the reaction of cyclopentylamine with 2-chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then subjected to a nucleophilic substitution reaction with but-2-ynyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The but-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation techniques.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloro group, facilitating nucleophilic attack by biological nucleophiles such as proteins or nucleic acids. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
N-But-2-ynyl-2-chloroacetamide: Lacks the cyclopentyl group, resulting in different reactivity and biological activity.
N-Cyclopentyl-2-chloroacetamide: Lacks the but-2-ynyl group, affecting its chemical properties and applications.
N-But-2-ynylacetamide: Lacks both the chloro and cyclopentyl groups, leading to distinct chemical behavior.
Uniqueness
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the but-2-ynyl and cyclopentyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-but-2-ynyl-2-chloro-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-2-3-8-13(11(14)9-12)10-6-4-5-7-10/h10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNBAYZPDHICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(C1CCCC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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